![molecular formula C11H16N4O B13255083 (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13255083.png)
(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both amine and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 5-methylfuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is then reacted with 2-bromoethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)pyrazole: Similar structure but lacks the furan ring.
(2-Aminoethyl)furan: Similar structure but lacks the pyrazole ring.
(2-Aminoethyl)benzene: Similar structure but with a benzene ring instead of furan and pyrazole.
Uniqueness
The presence of both furan and pyrazole rings in (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine makes it unique
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N4O/c1-8-2-3-10(16-8)11-9(7-14-15-11)6-13-5-4-12/h2-3,7,13H,4-6,12H2,1H3,(H,14,15) |
InChI Key |
CXWSYZAZAKVYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
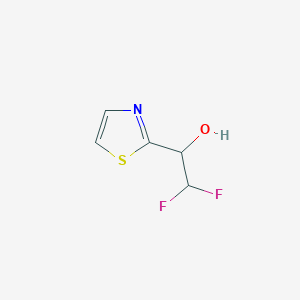
![2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13255011.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide](/img/structure/B13255022.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13255026.png)
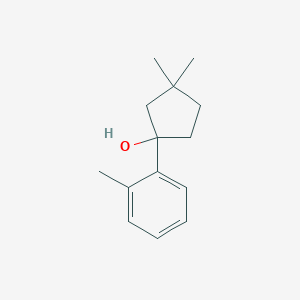
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)
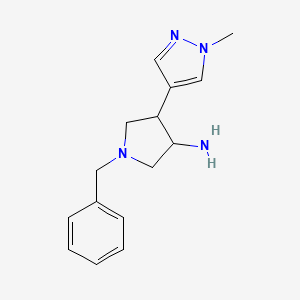

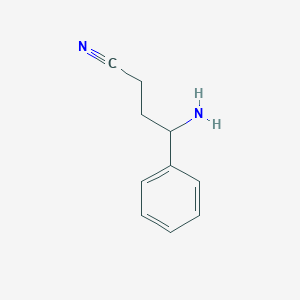

![tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate](/img/structure/B13255058.png)
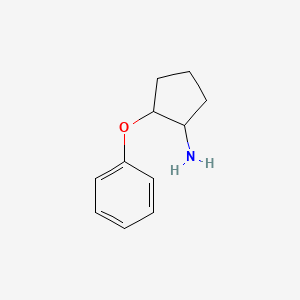
![6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13255071.png)
